molecular formula C17H16N2O2 B4485359 N-(3,4-dimethoxyphenyl)-4-quinolinamine

N-(3,4-dimethoxyphenyl)-4-quinolinamine

Cat. No.: B4485359
M. Wt: 280.32 g/mol
InChI Key: QPKGMDJJCIRGKX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-quinolinamine is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.121177757 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-16-8-7-12(11-17(16)21-2)19-15-9-10-18-14-6-4-3-5-13(14)15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKGMDJJCIRGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Validation :

  • Structural confirmation : ¹H/¹³C NMR (aromatic proton shifts at δ 6.8–8.5 ppm; methoxy groups at δ ~3.8 ppm) .
  • Purity assessment : HPLC (>95% purity), HRMS (exact mass matching), and IR spectroscopy (C=O, N-H stretches) .

How does the electronic configuration of the quinoline core influence the compound’s reactivity in substitution reactions?

Advanced Research Question
The quinoline core’s aromaticity and electron-deficient nature facilitate electrophilic substitution at the 4-position. Key factors:

  • Resonance stabilization : The nitrogen atom in quinoline withdraws electron density, directing substitutions to the 4-position .
  • Methoxy groups : Electron-donating 3,4-dimethoxyphenyl substituents enhance regioselectivity in coupling reactions (e.g., via π-π stacking in Stille couplings) .
    Methodological Insight :
  • Use DFT calculations to map electron density distribution.
  • Compare reaction yields under varying catalysts (e.g., Pd(PPh₃)₄ vs. CuI) to assess electronic effects .

How can researchers resolve contradictions in reported biological activity data (e.g., antimalarial vs. anticancer effects)?

Advanced Research Question
Discrepancies often arise from differences in assay conditions or cell lines. Strategies:

  • Standardized assays : Re-evaluate activity using WHO-recommended protocols (e.g., Plasmodium falciparum 3D7 strain for antimalarial testing) .
  • Dose-response curves : Compare IC₅₀ values across studies to identify potency thresholds.
  • Off-target profiling : Use kinase inhibition panels to rule out nonspecific interactions .

What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

  • Variable substituents : Systematically modify methoxy groups (e.g., 3,4-diethoxy or halogenated analogs) to assess steric/electronic effects .
  • Bioisosteric replacements : Replace the quinoline core with isoquinoline or acridine to probe scaffold specificity .
  • In vitro assays : Pair cytotoxicity (MTT assay) with target-specific assays (e.g., β-hematin inhibition for antimalarial activity) .

What mechanistic studies are critical to elucidate its interaction with biological targets?

Advanced Research Question

  • Binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for putative targets (e.g., PfATP4 in malaria) .
  • Molecular docking : Use cryo-EM structures of target proteins (e.g., Plasmodium cytochrome bc₁ complex) to predict binding modes .
  • Metabolomic profiling : Track cellular metabolite changes via LC-MS to identify pathway disruptions .

How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Basic Research Question

  • Stability assessment :
    • pH dependence : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with HPLC monitoring .
    • Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>150°C typically) .
  • Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent photodegradation .

What chromatographic techniques are most effective for detecting this compound in complex biological matrices?

Basic Research Question

  • Sample preparation : Protein precipitation (acetonitrile) followed by SPE cleanup .
  • Detection :
    • HPLC-UV : C18 column, mobile phase = acetonitrile/0.1% formic acid, λ = 254 nm .
    • LC-MS/MS : MRM transitions m/z 325 → 181 (quantifier) and 325 → 153 (qualifier) for high sensitivity .

What strategies optimize synergistic combinations with existing therapeutics (e.g., antimalarials)?

Advanced Research Question

  • Isobologram analysis : Test fixed-ratio combinations in vitro to calculate combination indices (CI <1 indicates synergy) .
  • Mechanistic synergy : Pair with artemisinin derivatives to target both heme detoxification and mitochondrial electron transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethoxyphenyl)-4-quinolinamine
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N-(3,4-dimethoxyphenyl)-4-quinolinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.